1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene

Description

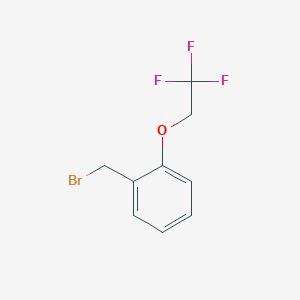

1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene is an aromatic compound featuring a benzene ring substituted with a bromomethyl (-CH2Br) group at position 1 and a 2,2,2-trifluoroethoxy (-OCH2CF3) group at position 2. The bromomethyl group serves as a reactive site for alkylation or nucleophilic substitution, while the trifluoroethoxy moiety introduces electron-withdrawing effects, influencing both electronic and steric properties.

Properties

IUPAC Name |

1-(bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c10-5-7-3-1-2-4-8(7)14-6-9(11,12)13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEKXXBNTBAFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(2,2,2-trifluoroethoxy)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) at moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of 2-(2,2,2-trifluoroethoxy)toluene.

Scientific Research Applications

1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of new drugs and therapeutic agents.

Materials Science: Utilized in the preparation of advanced materials with specific properties, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The trifluoroethoxy group can influence the reactivity and stability of the compound by electron-withdrawing effects, which can stabilize intermediates and transition states.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomers

1-(Bromomethyl)-4-(2,2,2-Trifluoroethoxy)benzene

- Structure : Bromomethyl and trifluoroethoxy groups are in para positions (1 and 4).

- Electronic effects are distributed symmetrically, which may alter regioselectivity in subsequent reactions.

- Synthesis : Achieved via palladium-catalyzed C-O cross-coupling or bromination of toluene derivatives .

1-Bromo-3-(2,2,2-Trifluoroethoxy)benzene (CAS 888327-41-1)

- Structure : Bromine is directly attached to the benzene ring at position 1, with trifluoroethoxy at position 3 (meta).

- Key Differences :

Functional Group Variants

1-(Bromomethyl)-2-(Trifluoromethoxy)benzene (CAS 198649-68-2)

- Structure : Features a trifluoromethoxy (-OCF3) group instead of trifluoroethoxy.

- Higher thermal stability due to the absence of an ethylene linker.

- Applications : Used in pharmaceuticals requiring precise electronic modulation .

1-(2-Bromoethoxy)-2-(Trifluoromethyl)benzene (CAS 910468-48-3)

- Structure : Bromine is part of an ethoxy chain (-OCH2CH2Br), with a trifluoromethyl (-CF3) group at position 2.

- Key Differences :

- The ethoxy-bromine moiety enables nucleophilic substitutions at the terminal carbon.

- The -CF3 group is more electron-withdrawing than -OCH2CF3, further deactivating the ring.

- Synthesis: Often derived from benzaldehyde or acetophenone precursors via Claisen-Schmidt condensations .

Pharmacologically Relevant Derivatives

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Bromide (CAS 160969-00-6)

- Structure : Contains a bromoethyl chain (-OCH2CH2Br) and trifluoroethoxy group.

- Key Differences :

1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethan-1-one Derivatives

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Positions | Key Applications |

|---|---|---|---|---|---|

| 1-(Bromomethyl)-2-(2,2,2-Trifluoroethoxy)benzene | N/A | C9H8BrF3O | 269.06 | 1,2 | Pharmaceutical intermediates |

| 1-(Bromomethyl)-2-(Trifluoromethoxy)benzene | 198649-68-2 | C8H6BrF3O | 255.03 | 1,2 | High-purity synthesis |

| 1-(2-Bromoethoxy)-2-(Trifluoromethyl)benzene | 910468-48-3 | C9H8BrF3O | 269.06 | 1,2 | Nucleophilic alkylation |

| 1-Bromo-3-(2,2,2-Trifluoroethoxy)benzene | 888327-41-1 | C8H6BrF3O | 255.03 | 1,3 | Agrochemical research |

Biological Activity

1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the bromomethyl group and the trifluoroethoxy moiety suggests that this compound may exhibit diverse reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C10H8BrF3O

- Molecular Weight : 293.07 g/mol

This compound features:

- A bromomethyl group (-CH2Br), which is known for its ability to participate in nucleophilic substitution reactions.

- A trifluoroethoxy group (-O-CF3), which enhances lipophilicity and may influence membrane permeability.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications. Key findings include:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Cytotoxic Effects : Research has demonstrated that this compound exhibits cytotoxicity against cancer cell lines, including HepG2 (human liver cancer) and other tumor types. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The mechanism by which this compound exerts its biological effects can be attributed to:

- Nucleophilic Substitution : The bromomethyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules such as proteins and nucleic acids.

- Membrane Interaction : The trifluoroethoxy moiety enhances the compound's ability to penetrate cellular membranes, facilitating interactions with intracellular targets.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that this compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against common pathogens. The results are summarized in Table 1.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving HepG2 cells, the compound was tested for its ability to induce cell death. The findings are presented in Table 2.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 80 | 10 |

| 25 | 60 | 30 |

| 50 | 30 | 70 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.